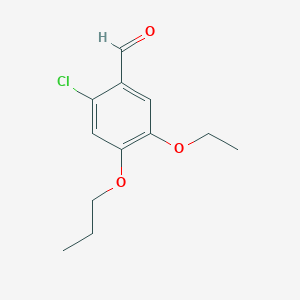

2-Chloro-5-ethoxy-4-propoxybenzaldehyde

CAS No.: 692275-23-3

Cat. No.: VC3908060

Molecular Formula: C12H15ClO3

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 692275-23-3 |

|---|---|

| Molecular Formula | C12H15ClO3 |

| Molecular Weight | 242.7 g/mol |

| IUPAC Name | 2-chloro-5-ethoxy-4-propoxybenzaldehyde |

| Standard InChI | InChI=1S/C12H15ClO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h6-8H,3-5H2,1-2H3 |

| Standard InChI Key | OLFTWSQNSHXMJS-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=C(C(=C1)Cl)C=O)OCC |

| Canonical SMILES | CCCOC1=C(C=C(C(=C1)Cl)C=O)OCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name for this compound is 2-chloro-5-ethoxy-4-propoxybenzaldehyde, reflecting the positions of its substituents on the benzene ring. The chlorine atom occupies the ortho position relative to the aldehyde group, while ethoxy (-OCHCH) and propoxy (-OCHCHCH) groups are located at the para and meta positions, respectively.

Structural Representation

-

SMILES:

CCCOC1=C(C=C(C(=C1)Cl)C=O)OCC -

InChIKey:

OLFTWSQNSHXMJS-UHFFFAOYSA-N -

Canonical SMILES:

CCCOC1=C(C=C(C(=C1)Cl)C=O)OCC

The presence of alkoxy groups enhances the compound's solubility in polar organic solvents, while the electron-withdrawing chlorine and aldehyde groups influence its reactivity in electrophilic substitution reactions.

Physicochemical Data

Table 1 summarizes key physicochemical properties derived from experimental and computational studies:

The absence of experimental data for melting and boiling points highlights the need for further characterization.

Synthesis and Manufacturing

Sequential Alkylation and Chlorination

-

Friedel-Crafts Alkylation: Introduction of propoxy and ethoxy groups to a benzaldehyde precursor using propanol and ethanol in the presence of Lewis acids like AlCl.

-

Chlorination: Electrophilic chlorination at the ortho position using Cl or SOCl under controlled conditions .

Protecting Group Strategies

Temporary protection of the aldehyde group (e.g., as an acetal) may prevent undesired side reactions during alkoxy group installation .

Industrial Production

Commercial suppliers such as Angene Chemical and VulcanChem list this compound with purity grades suitable for research applications . Scaling up synthesis requires optimizing reaction conditions to minimize byproducts like the isopropoxy analogue (CAS 692267-55-3) .

Applications in Chemical Research

Pharmaceutical Intermediate

The aldehyde functionality serves as a reactive handle for constructing heterocycles, such as imidazoles and pyridines, which are prevalent in drug discovery . For example, patent JP2006513262A describes structurally related benzaldehyde derivatives as intermediates for kinase inhibitors .

Agrochemical Development

Alkoxy-substituted benzaldehydes are precursors to herbicides and fungicides. The propoxy group’s lipophilicity may enhance membrane permeability in target organisms.

Material Science

This compound’s aromatic core and substituent pattern make it a candidate for synthesizing liquid crystals or photoactive materials, though specific studies are lacking.

Comparison with Structural Analogues

2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde (CAS 692267-55-3)

The isopropoxy analogue differs only in the branched alkoxy group (-OCH(CH)) instead of the linear propoxy group (-OCHCHCH). This structural variation impacts physicochemical properties:

| Property | Propoxy Derivative | Isopropoxy Derivative |

|---|---|---|

| Molecular Weight | 242.7 g/mol | 242.7 g/mol |

| LogP | 2.98 | 3.15 (estimated) |

| Synthetic Accessibility | Higher | Lower (steric hindrance) |

The branched isopropoxy group increases steric hindrance, potentially reducing reactivity in subsequent reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume